
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. This compound contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. The presence of the chloro and methoxyphenoxy groups adds to its chemical versatility, making it a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine typically involves the reaction of 4-methoxyphenol with chloroform and a base, such as sodium hydroxide, to form the intermediate 4-methoxyphenyl chloroformate. This intermediate is then reacted with ammonia to form the corresponding carbamate, which undergoes cyclization to form the diazirine ring.
Industrial Production Methods
Industrial production of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to a diazomethane derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of diazomethane derivatives.
Substitution: Formation of substituted diazirine compounds.
科学的研究の応用
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can insert into various chemical bonds. This reactivity makes it a valuable tool for studying molecular interactions and reaction mechanisms.
類似化合物との比較
Similar Compounds
- 3-Chloro-3-(4-methoxyphenyl)-3H-diazirine
- 3-Chloro-3-(4-methoxyphenoxy)-3H-azirine
- 3-Chloro-3-(4-methoxyphenoxy)-3H-oxirane
Uniqueness
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine is unique due to its diazirine ring, which provides a high degree of reactivity and specificity in photochemical reactions. This makes it particularly useful in applications requiring precise molecular interactions and labeling.
特性
CAS番号 |
651306-42-2 |
|---|---|
分子式 |
C8H7ClN2O2 |
分子量 |
198.60 g/mol |
IUPAC名 |
3-chloro-3-(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C8H7ClN2O2/c1-12-6-2-4-7(5-3-6)13-8(9)10-11-8/h2-5H,1H3 |
InChIキー |
GTBAKGDDMWAKIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2(N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)
![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
![2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
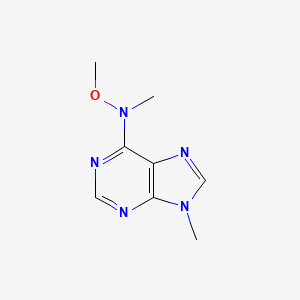
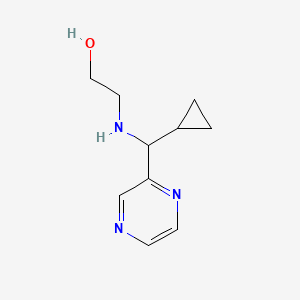
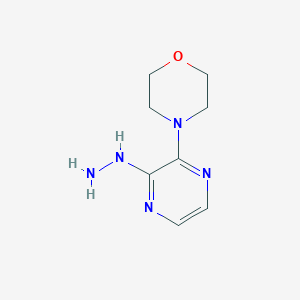

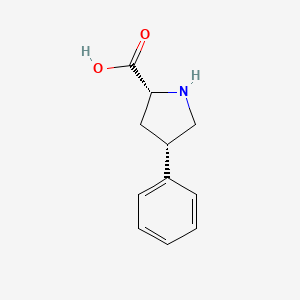



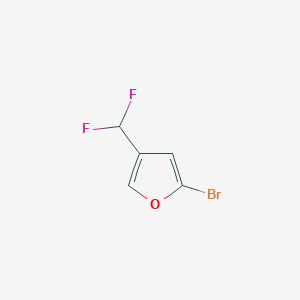
![6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)
